molecular formula C12H15N3 B13882375 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile

4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile

Cat. No.: B13882375
M. Wt: 201.27 g/mol
InChI Key: UNOIBHLNHZSYBV-UHFFFAOYSA-N
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Description

4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a cyclopropylethylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Amination: Aniline undergoes amination to introduce the cyclopropylethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropylethylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the cyclopropylethylamino group, making it less complex.

    3-Aminobenzonitrile: Similar structure but with the amino group at the 3-position.

    4-Cyanoaniline: Similar structure but lacks the cyclopropylethylamino group.

Uniqueness

4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile is unique due to the presence of both the cyclopropylethylamino and nitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-amino-3-(2-cyclopropylethylamino)benzonitrile

InChI

InChI=1S/C12H15N3/c13-8-10-3-4-11(14)12(7-10)15-6-5-9-1-2-9/h3-4,7,9,15H,1-2,5-6,14H2

InChI Key

UNOIBHLNHZSYBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCNC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

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